1-Benzylpiperidin-3-one is a chemical compound that can be used to inhibit gastric acid secretion . It serves as a versatile heterocyclic building block in the synthesis of pharmaceutical compounds .
1-Benzylpiperidin-3-one can be synthesized from 4-(BENZYL-ETHOXYCARBONYLMETHYL-AMINO)-BUTYRIC ACID ETHYL ESTER . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
The molecular structure of 1-Benzylpiperidin-3-one can be represented by the formula C12H15NO . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit; each molecule has a very similar conformation .
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .
The molecular weight of 1-Benzylpiperidin-3-one is 189.25 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Exact Mass is 189.115364102 g/mol and the Monoisotopic Mass is 189.115364102 g/mol .
1-Benzylpiperidin-3-one is an organic compound with the molecular formula . This compound is a derivative of piperidine, characterized by a six-membered heterocyclic amine structure with a benzyl group attached to the nitrogen atom. It is primarily used in organic synthesis and has garnered interest for its potential biological activities, particularly in medicinal chemistry.
1-Benzylpiperidin-3-one can be synthesized from various precursors, including piperidine and benzyl chloride. It belongs to the class of compounds known as piperidones, which are cyclic amines with a ketone functional group. This compound has applications in pharmaceuticals and as an intermediate in the synthesis of more complex organic molecules.
The synthesis of 1-benzylpiperidin-3-one can be achieved through several methods:
1-Benzylpiperidin-3-one features a piperidine ring structure with a carbonyl group at the third position and a benzyl substituent at the nitrogen atom. The molecular structure can be represented as follows:
This structure highlights the functional groups that contribute to its chemical properties and reactivity.
1-Benzylpiperidin-3-one participates in several chemical reactions:
The mechanism of action for 1-benzylpiperidin-3-one involves its interaction with specific molecular targets, particularly neurotransmitter receptors in the brain. This compound may modulate receptor activity, influencing neurotransmitter release and uptake, which could have implications for treating neurological disorders .
These properties make 1-benzylpiperidin-3-one suitable for various applications in chemical synthesis and research.
1-Benzylpiperidin-3-one has numerous scientific applications:
1-Benzylpiperidin-3-one is a pivotal intermediate in pharmaceutical synthesis, particularly for Janus kinase inhibitors like Tofacitinib [4]. Its efficient production relies on diverse synthetic strategies, each optimized for specific scalability and purity requirements (typically ≥95%) [4].
This method involves reacting piperidin-3-one or its salts with benzyl halides under basic conditions. In a representative patent (CN102351783B), 3-hydroxypyridine undergoes reductive modification followed by N-benzylation using benzyl chloride in ethyl acetate with triethylamine as a base. The reaction proceeds at 40–50°C for 4–6 hours, achieving yields >75% [1].
Quaternary ammonium salts significantly enhance reaction kinetics. CN105622444A demonstrates that catalysts like benzyltriethylammonium chloride permit milder conditions (25–30°C) in water/acetonitrile biphasic systems, reducing side products and improving yield to 85% [2].
Table 1: Nucleophilic Substitution Reaction Conditions
Benzylating Agent | Base/Solvent | Catalyst | Temperature | Yield |
---|---|---|---|---|
Benzyl chloride | Triethylamine/Ethyl acetate | None | 40–50°C | 75–78% |
Benzyl bromide | K₂CO₃/Acetonitrile | Benzyltriethylammonium chloride | 25–30°C | 83–85% |
Benzyl chloride | NaOH/H₂O | Tetrabutylammonium bromide | 30°C | 80–82% |
Reduction of unsaturated precursors provides a high-purity route. Sodium borohydride (NaBH₄) is frequently employed for carbonyl reduction in piperidinone intermediates. For example, 1-benzyl-3-piperidone hydrochloride synthesis uses NaBH₄ in ethanol at 0–5°C, followed by oxidative workup to restore the ketone if over-reduced [1].
Catalytic hydrogenation with noble metals (e.g., Pd/C) remains less common due to potential N-debenzylation but is viable under controlled hydrogen pressure (<5 bar) [4].
Cyclization strategies leverage bifunctional substrates. A key approach condenses benzylamine with 1,5-dihalogenated ketones, where the amine nucleophile displaces halogens to form the piperidine ring. CN102351783B details a halogenation-cyclization sequence: 4-(benzylamino)butyric acid reacts with oxalyl chloride in dichloromethane at −10°C, followed by intramolecular cyclization upon warming to 25°C [1].
Modified protocols use Hunig’s base (diisopropylethylamine) to facilitate ring closure in dichloromethane, yielding 71% of the target structure after silica gel purification [6].
Solvent Selection: Ethyl acetate improves nucleophilic substitution yields (78%) over toluene (70%) due to better nucleophile solubility [1] [2]. Dichloromethane is optimal for low-temperature cyclizations but requires strict moisture control.
Temperature Control: Maintaining −10°C during oxalyl chloride-mediated halogenation minimizes degradation, while benzylation benefits from stepwise warming (25°C → 50°C) [1].
Impurity Management: Recrystallization from ethanol/ethyl acetate mixtures (1:3) elevates purity to ≥99% by removing residual halides and oligomers [2].
Table 2: Optimization Parameters and Their Impact
Parameter | Optimal Condition | Effect on Yield/Purity |
---|---|---|
Solvent (Benzylation) | Ethyl acetate | Yield ↑ 8% vs. toluene |
Cyclization temperature | −10°C → 25°C (gradient) | Prevents epimerization |
Catalyst loading | 5 mol% (quaternary salt) | Reduces time by 50% |
Crystallization solvent | Ethanol/ethyl acetate (1:3) | Purity ≥99% |
Solvent Reduction: Patent CN105622444A replaces >30% of organic solvents (e.g., acetonitrile) with water in benzylation steps, reducing waste without compromising yield [2].
Continuous Flow Processes: Firms like Ningbo Inno Pharmchem promote flow chemistry for oxidation and halogenation steps, enhancing heat/mass transfer and minimizing byproducts. This reduces reaction times by 40% and energy use by 25% versus batch methods [4].
Catalyst Recycling: Immobilized phase-transfer catalysts (e.g., silica-supported ammonium salts) enable reuse across 5+ cycles, decreasing costs and environmental impact [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7